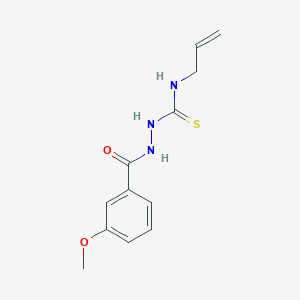

N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-[(3-methoxybenzoyl)amino]-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-3-7-13-12(18)15-14-11(16)9-5-4-6-10(8-9)17-2/h3-6,8H,1,7H2,2H3,(H,14,16)(H2,13,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOZPABCKRRCKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NNC(=S)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide typically involves the reaction of 3-methoxybenzoyl chloride with hydrazinecarbothioamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The resulting intermediate is then reacted with allyl bromide to form the final product .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Biological Activity

N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article reviews the existing literature on the biological activity of this compound, summarizing key findings and providing insights into its mechanisms of action.

Chemical Structure and Properties

This compound features a hydrazinecarbothioamide moiety that can interact with various biological targets. Its structure includes an allyl group, which enhances its reactivity, and a methoxybenzoyl group that may improve binding affinity to target proteins.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.

- DNA/RNA Modulation : It can interfere with nucleic acid synthesis, thereby modulating gene expression.

- Cell Signaling Influence : The compound may affect signaling pathways that regulate cell growth, differentiation, and apoptosis.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Inhibition (%) |

|---|---|---|

| Non-small-cell lung cancer (NCI-H522) | 1.69 | 84.06 |

| Colon cancer (HT29) | 1.78 | 87.62 |

| Melanoma (LOX IMVI) | 1.78 | 93.79 |

| Ovarian cancer (OVCAR-3) | 2.15 | 79.71 |

| Breast cancer (MDA-MB-468) | 1.54 | 78.91 |

These results indicate that the compound has a broad-spectrum antitumor activity, particularly against leukemia and solid tumors .

Case Studies

- Cell Cycle Analysis : Treatment with this compound resulted in significant growth arrest at the G2/M phase in treated cells, indicating its potential to disrupt normal cell cycle progression .

- Apoptosis Induction : Flow cytometry analysis revealed that the compound increased late apoptotic cell populations, suggesting it triggers apoptotic pathways through caspase activation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate it demonstrates effective inhibition against various bacterial strains, including:

- E. faecalis

- P. aeruginosa

- S. typhi

- K. pneumoniae

The minimum inhibitory concentration (MIC) against these organisms ranged from 40 to 50 µg/mL, showcasing its potential as a therapeutic agent in treating infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Acyl Substituents

The acyl group is a critical determinant of properties. Key comparisons include:

Key Observations :

- Fluorinated Indolinylidene Derivatives (e.g., 7c ) display elevated melting points (219–220°C), likely due to enhanced intermolecular interactions from fluorine’s electronegativity.

- Quinoline-Based Analogs (e.g., compound 12 ) show distinct IR absorptions (1693 cm⁻¹ for carbonyl), suggesting altered electronic environments.

Variation in N-Substituents

Replacing the allyl group with bulkier substituents impacts yield and melting points:

Physicochemical and Spectral Properties

Table 2: Spectral and Analytical Data

Key Observations :

- Quinoline Derivatives (e.g., compound 12 ) exhibit downfield NH proton signals (δ 9.44–10.33 ppm), indicative of strong hydrogen bonding.

- Methoxybenzoyl vs. Thienylcarbonyl : The absence of methoxy’s electron-donating effect in thienyl derivatives may reduce resonance stabilization of the carbonyl group.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via condensation reactions. For example, hydrazinecarbothioamide precursors are reacted with substituted aldehydes or ketones in ethanol or 2-propanol under acidic catalysis (e.g., glacial acetic acid) . Key intermediates are characterized using:

- 1H/13C-NMR : To confirm regiochemistry and substituent integration (e.g., allyl group protons at δ ~4.5–5.5 ppm, methoxybenzoyl signals at δ ~3.8 ppm for -OCH3) .

- IR spectroscopy : Thioamide C=S stretches (~1200–1250 cm⁻¹) and carbonyl peaks (~1650–1700 cm⁻¹) .

- Elemental analysis : To verify purity (e.g., C, H, N, S within ±0.3% of theoretical values) .

Q. How is the purity of this compound validated during synthesis?

- Methodology :

- Melting point analysis : Compare observed melting points (e.g., 272–274°C for analogous compounds) with literature values to assess crystallinity and impurities .

- Chromatography (TLC/HPLC) : Monitor reaction progress using Rf values (e.g., TLC in ethanol:benzene:hexane = 1:3:5) .

- Mass spectrometry (EI/ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M–H]–) and fragmentation patterns aligned with the nitrogen rule .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, while 2-propanol minimizes side reactions .

- Base additives : Use anhydrous K2CO3 to scavenge HBr liberated during thiazole formation, improving reaction efficiency .

- Temperature control : Reflux conditions (~80–100°C) balance reaction rate and decomposition risks for thermally sensitive intermediates .

Q. What strategies resolve contradictions in spectral data interpretation for structurally similar analogs?

- Methodology :

- Comparative NMR analysis : Cross-reference chemical shifts with structurally validated analogs (e.g., N-allyl vs. N-benzyl derivatives show distinct allylic proton splitting patterns) .

- DFT calculations : Predict 13C-NMR shifts and compare with experimental data to confirm tautomeric forms or regioselectivity .

- X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., planarity of the hydrazinecarbothioamide backbone) using single-crystal data .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodology :

- Molecular docking : Screen derivatives against target proteins (e.g., viral proteases or bacterial enzymes) using software like AutoDock Vina. Prioritize compounds with strong binding affinities (ΔG < −7 kcal/mol) .

- QSAR studies : Corrogate substituent effects (e.g., electron-withdrawing groups on the methoxybenzoyl moiety) with bioactivity data to predict optimal modifications .

Q. What protocols assess the biological activity of this compound in vitro?

- Methodology :

- Antimicrobial assays : Use broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices (SI = IC50/MIC) .

- Enzyme inhibition : Measure SOD-like activity via nitroblue tetrazolium (NBT) reduction assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.